

2-(Chloromethyl)quinoline hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Chloromethyl)quinoline hydrochloride
Cat. No.:	B042817

[Get Quote](#)

A Technical Guide to 2-(Chloromethyl)quinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of **2-(Chloromethyl)quinoline hydrochloride**, a key intermediate in organic synthesis. Its utility in the development of novel compounds is of significant interest to the fields of medicinal chemistry and materials science. This guide will cover its fundamental molecular data and provide a context for its application in experimental settings.

Core Molecular Data

The fundamental properties of **2-(Chloromethyl)quinoline hydrochloride** are summarized below. This data is critical for stoichiometric calculations in synthesis and for the characterization of resulting compounds.

Property	Value
Molecular Formula	<chem>C10H8ClN·HCl</chem> [1]
	<chem>C10H9Cl2N</chem> [2] [3]
Molecular Weight	214.09 g/mol [1] [2]
CAS Number	3747-74-8 [1] [2]

Experimental Protocols and Applications

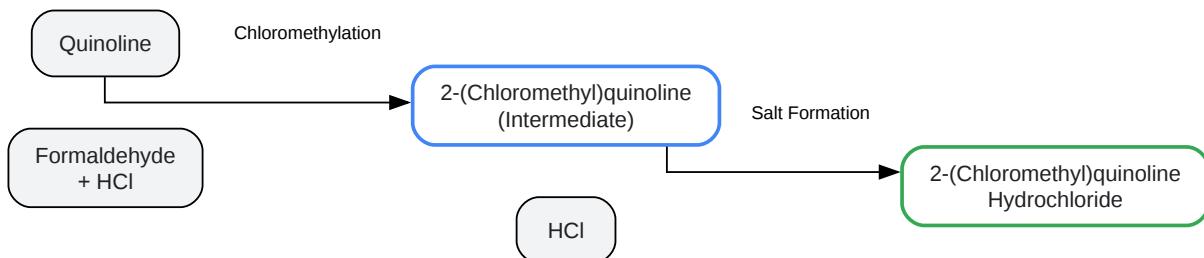
2-(Chloromethyl)quinoline hydrochloride serves as a versatile electrophilic intermediate in various organic syntheses.[\[4\]](#) Its primary reactivity is centered on the labile carbon-chlorine bond in the chloromethyl group, which readily allows for nucleophilic substitution reactions.[\[4\]](#)

General Synthesis Protocol

The preparation of **2-(Chloromethyl)quinoline hydrochloride** is typically achieved through the chloromethylation of quinoline. A common laboratory-scale method is described as follows:

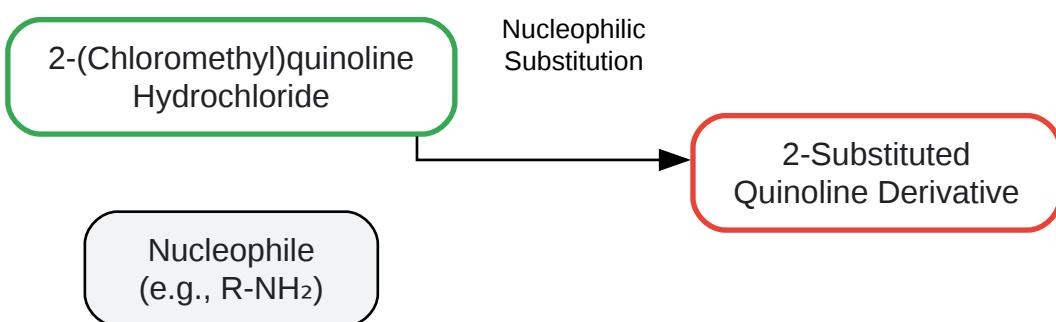
- Reaction Setup: Quinoline is reacted with a chloromethylating agent. One common method involves the use of formaldehyde and hydrochloric acid.[\[4\]](#)
- Intermediate Formation: This reaction forms the 2-(chloromethyl)quinoline intermediate.
- Salt Formation: The intermediate is subsequently treated with hydrochloric acid to yield the more stable hydrochloride salt, which often improves solubility in polar solvents.[\[4\]](#)

Application in Nucleophilic Substitution


The chloromethyl group is a key functional handle for introducing the quinoline moiety into larger molecules.

- Reactant Preparation: **2-(Chloromethyl)quinoline hydrochloride** is dissolved in a suitable polar solvent.
- Nucleophilic Addition: A nucleophile (e.g., an amine, thiol, or alcohol) is added to the solution. The nucleophile attacks the electrophilic carbon of the chloromethyl group.

- Product Formation: The chlorine atom is displaced, forming a new carbon-nucleophile bond and yielding a 2-substituted quinoline derivative. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, including potential drug candidates and functional materials.[3][4]


Visualized Chemical Pathways

The following diagrams illustrate the logical flow of the synthesis and subsequent reactivity of **2-(Chloromethyl)quinoline hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(Chloromethyl)quinoline hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General reactivity pathway via nucleophilic substitution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jk-sci.com [jk-sci.com]
- 2. 2-(Chloromethyl)quinoline hydrochloride | C₁₀H₉Cl₂N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-(Chloromethyl)quinoline hydrochloride | 3747-74-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [2-(Chloromethyl)quinoline hydrochloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042817#2-chloromethyl-quinoline-hydrochloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com